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Compound of Interest

Compound Name: 2-Cyclopentylphenol

Cat. No.: B118607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclopentylphenol (CAS No: 1518-84-9), a key intermediate in the synthesis of various

pharmaceutical compounds. The guide details its structural characterization through Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). Detailed experimental protocols and a visual workflow are provided to assist researchers

in their analytical endeavors.

Spectroscopic Data Presentation
The following sections and tables summarize the key spectroscopic data for 2-
Cyclopentylphenol. It is important to note that while the Mass Spectrometry data is derived

from experimental sources, the NMR and IR data presented here are predicted based on the

known chemical structure and established spectroscopic principles due to the limited

availability of public experimental datasets.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Predicted)
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The predicted ¹H NMR spectrum of 2-Cyclopentylphenol in a deuterated chloroform (CDCl₃)

solvent would exhibit distinct signals corresponding to the aromatic, phenolic hydroxyl, and

cyclopentyl protons.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.20 - 6.80 Multiplet 4H
Aromatic protons (H-

3, H-4, H-5, H-6)

~ 5.0 - 6.0 Singlet 1H
Phenolic hydroxyl

proton (OH)

~ 3.20 Multiplet 1H
Methine proton

(Cyclopentyl C-1')

~ 2.10 - 1.50 Multiplet 8H
Methylene protons

(Cyclopentyl)

¹³C NMR (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show signals for the aromatic and cyclopentyl

carbons.

Chemical Shift (δ) (ppm) Assignment

~ 152.0 C-1 (Carbon attached to OH)

~ 132.0 C-2 (Carbon attached to cyclopentyl)

~ 128.0 - 120.0 Aromatic CH carbons

~ 40.0 C-1' (Methine carbon of cyclopentyl)

~ 32.0 C-2', C-5' (Cyclopentyl)

~ 25.0 C-3', C-4' (Cyclopentyl)

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum of 2-Cyclopentylphenol is characterized by absorptions corresponding to its

key functional groups.

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~ 3600 - 3200 Strong, Broad O-H Stretch Phenolic Hydroxyl

~ 3100 - 3000 Medium C-H Stretch Aromatic

~ 2960 - 2850 Strong C-H Stretch Aliphatic (Cyclopentyl)

~ 1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring

~ 1200 Strong C-O Stretch Phenol

Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-Cyclopentylphenol provides information about its

molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z

162.[1]

m/z Relative Intensity Proposed Fragment Ion

162 Moderate [C₁₁H₁₄O]⁺ (Molecular Ion)

133 High [M - C₂H₅]⁺ or [M - C₂H₄ - H]⁺

107 Moderate
[C₇H₇O]⁺ (Cresol-like

fragment)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Cyclopentylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 2-Cyclopentylphenol in 0.6-0.8

mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an
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internal standard (0 ppm).

¹H NMR Acquisition:

Instrument: 400 MHz NMR spectrometer.

Parameters: Acquire the spectrum using a standard pulse sequence. Typically, 16-32

scans are sufficient.

¹³C NMR Acquisition:

Instrument: 100 MHz NMR spectrometer.

Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A higher

number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise

ratio.

Infrared (IR) Spectroscopy

Sample Preparation: As 2-Cyclopentylphenol is a solid at room temperature, the spectrum

can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small

amount of the solid sample directly on the ATR crystal.

IR Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans

are co-added to improve the signal quality. A background spectrum of the clean ATR

crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of 2-Cyclopentylphenol in a volatile organic

solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a Gas

Chromatography (GC) system for separation and introduction into the ion source.

MS Acquisition:
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Instrument: GC-Mass Spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Conditions: Use a suitable capillary column (e.g., HP-5ms) with a temperature

program that allows for the elution of 2-Cyclopentylphenol.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Cyclopentylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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